molecular formula C12H12N2O2 B13978237 1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid

1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13978237
M. Wt: 216.24 g/mol
InChI Key: BMKBNJDLWNALRV-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylethylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

    Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.

Scientific Research Applications

1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and metabolic conditions.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylethyl group allows the compound to interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    1-(2-Phenylethyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its reactivity and applications.

    1-(2-Phenylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The presence of a methyl group introduces additional steric and electronic effects.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(2-phenylethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16)

InChI Key

BMKBNJDLWNALRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=N2)C(=O)O

Origin of Product

United States

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